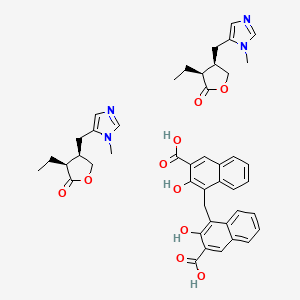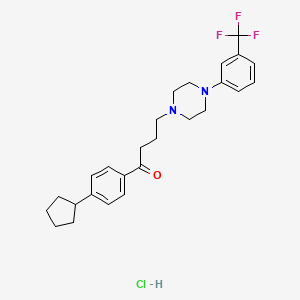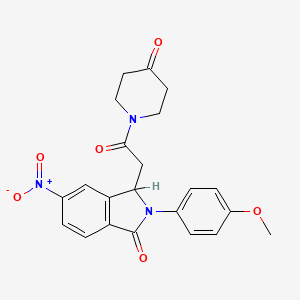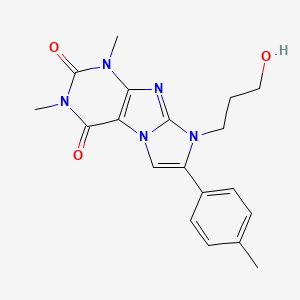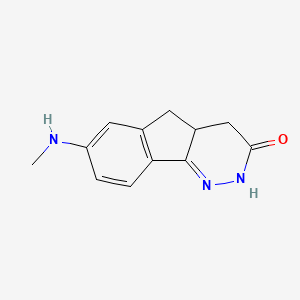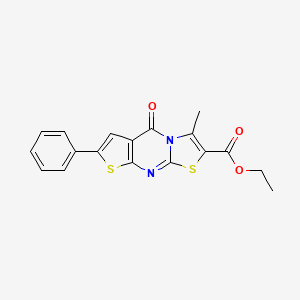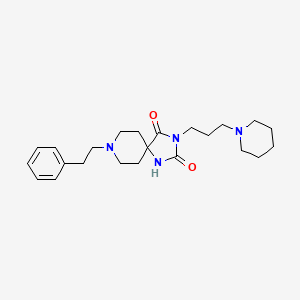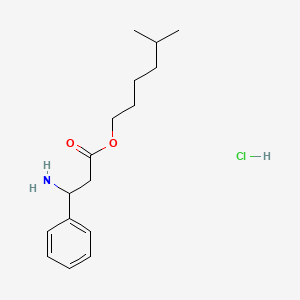
Carboxy darafenib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxy darafenib is a metabolite of the drug darafenib, which is a potent and selective inhibitor of BRAF-mutant kinase. Darafenib is primarily used in the treatment of unresectable or metastatic melanoma, advanced non-small cell lung cancer, and anaplastic thyroid cancer harboring the BRAFV600E mutation . This compound is formed through the oxidative metabolism of darafenib and is further metabolized into desmethyl-darafenib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carboxy darafenib involves the oxidative metabolism of darafenib. Darafenib is initially metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C8, to form hydroxy-darafenib. Hydroxy-darafenib is then further oxidized by CYP3A4 to produce this compound .
Industrial Production Methods
Industrial production of this compound is not typically performed directly. Instead, it is produced as a metabolite during the metabolic processing of darafenib in the body. The primary focus in industrial settings is on the production of darafenib itself, which involves complex synthetic routes and stringent reaction conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Carboxy darafenib undergoes several types of chemical reactions, including:
Oxidation: The formation of this compound from hydroxy-darafenib involves an oxidation reaction mediated by CYP3A4.
Decarboxylation: This compound can be decarboxylated to form desmethyl-darafenib.
Common Reagents and Conditions
Oxidation: The oxidation of hydroxy-darafenib to this compound requires the presence of CYP3A4 enzyme and appropriate cofactors.
Decarboxylation: The decarboxylation reaction typically occurs under physiological conditions without the need for additional reagents.
Major Products Formed
Desmethyl-darafenib: Formed through the decarboxylation of this compound.
Scientific Research Applications
Carboxy darafenib, as a metabolite of darafenib, has several scientific research applications:
Pharmacokinetics and Pharmacodynamics: Studying the metabolism and activity of this compound helps in understanding the pharmacokinetics and pharmacodynamics of darafenib.
Drug Metabolism Studies: Research on this compound provides insights into the metabolic pathways and potential drug-drug interactions involving darafenib.
Mechanism of Action
Carboxy darafenib itself does not have a direct mechanism of action but is a product of the metabolic pathway of darafenib. Darafenib exerts its effects by inhibiting the BRAF-mutant kinase, which is involved in the MAPK/ERK signaling pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the BRAFV600E mutation .
Comparison with Similar Compounds
Similar Compounds
Hydroxy-darafenib: Another metabolite of darafenib, formed through the initial oxidation of darafenib.
Uniqueness
Carboxy darafenib is unique in its role as an intermediate metabolite in the metabolic pathway of darafenib. While hydroxy-darafenib and desmethyl-darafenib also play roles in this pathway, this compound’s formation through oxidation and subsequent decarboxylation highlights its distinct position in the metabolic process .
Properties
CAS No. |
1195873-54-1 |
|---|---|
Molecular Formula |
C23H18F3N5O4S2 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
2-[5-(2-aminopyrimidin-4-yl)-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-2-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C23H18F3N5O4S2/c1-23(2,21(32)33)20-30-17(18(36-20)15-9-10-28-22(27)29-15)11-5-3-8-14(16(11)26)31-37(34,35)19-12(24)6-4-7-13(19)25/h3-10,31H,1-2H3,(H,32,33)(H2,27,28,29) |
InChI Key |
HYPIMGBMLINCMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



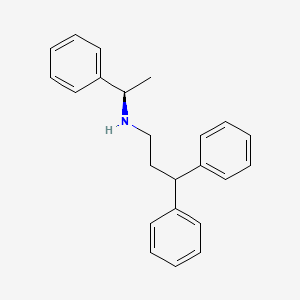
![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
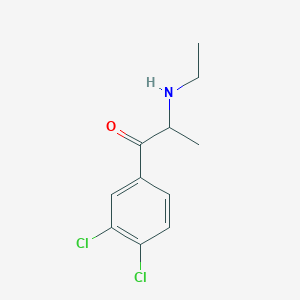
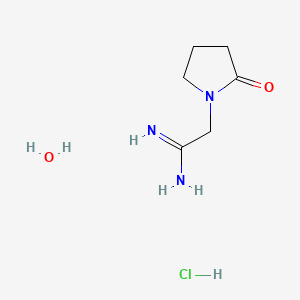
![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
